molecular formula C12H12N2OS B5551698 N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5551698
M. Wt: 232.30 g/mol
InChI Key: MPTCLEFCBIUNNL-UHFFFAOYSA-N
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Description

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a heterocyclic compound that contains both pyridine and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur heteroatoms in the structure can contribute to a variety of chemical properties and reactivities.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-12(7-11-4-2-6-16-11)14-9-10-3-1-5-13-8-10/h1-6,8H,7,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTCLEFCBIUNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of a pyridine derivative with a thiophene derivative under specific conditions. One common method involves the use of a coupling reaction between 3-pyridinemethanol and 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)acetamide: Contains a pyridine ring but lacks the thiophene ring.

    2-(Thiophen-2-yl)acetamide: Contains a thiophene ring but lacks the pyridine ring.

    N-(Pyridin-3-yl)-2-(thiophen-3-yl)acetamide: Similar structure but with different positions of the heteroatoms.

Uniqueness

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the specific combination of pyridine and thiophene rings, which can confer distinct chemical and biological properties

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